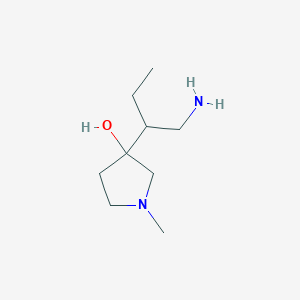
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol is a complex organic compound that features both amine and alcohol functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through the reaction of a 1,4-diamine with a carbonyl compound under acidic conditions.
Introduction of the Aminobutan-2-yl Group: The next step involves the alkylation of the pyrrolidine ring with a suitable alkyl halide, such as 1-bromo-2-aminobutane, under basic conditions.
Hydroxylation: The final step is the introduction of the hydroxyl group at the 3-position of the pyrrolidine ring. This can be achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for subsequent substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Its diverse reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of amine and alcohol functional groups on biological systems.
Industrial Applications: It can be used in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Aminopropyl)-1-methylpyrrolidin-3-ol: Similar structure but with a shorter alkyl chain.
3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol: Even shorter alkyl chain, leading to different reactivity and properties.
3-(1-Aminobutan-2-yl)-1-ethylpyrrolidin-3-ol: Variation in the alkyl group attached to the nitrogen atom.
Uniqueness
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol is unique due to the specific arrangement of its functional groups, which allows for a distinct set of chemical reactions and interactions. The combination of the aminobutan-2-yl group and the hydroxyl group on the pyrrolidine ring provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
3-(1-aminobutan-2-yl)-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-3-8(6-10)9(12)4-5-11(2)7-9/h8,12H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
YSUJVQUZHFPGQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C1(CCN(C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



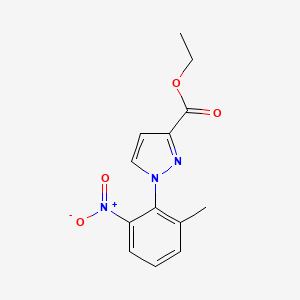
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13225809.png)
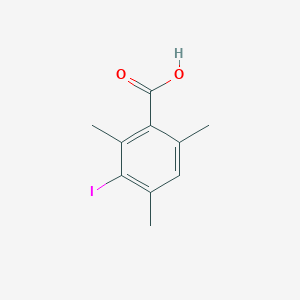
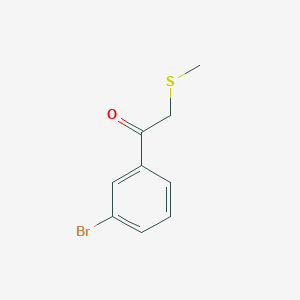
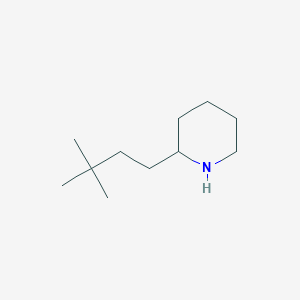
![3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)

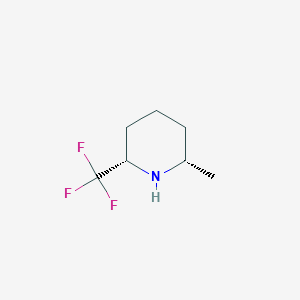
![1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13225838.png)

![tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13225855.png)


